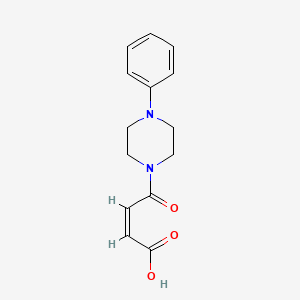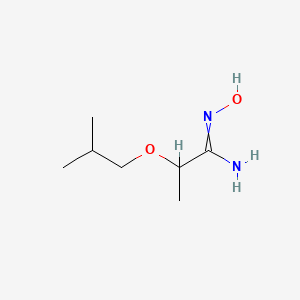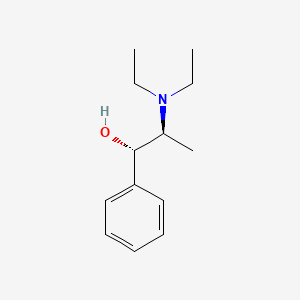
(2Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid is a synthetic organic compound that features a piperazine ring substituted with a phenyl group and a butenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts or through the Ugi reaction.
Introduction of the Phenyl Group: The phenyl group is introduced via nucleophilic substitution reactions, where a phenyl halide reacts with the piperazine ring.
Formation of the Butenoic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the butenoic acid moiety.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like phenyl halides and nucleophiles such as amines or alcohols are employed.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols.
Substitution: Products include various substituted piperazines and phenyl derivatives.
Applications De Recherche Scientifique
(2Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of (2Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This can lead to improved cognitive function in conditions like Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring and phenyl group, used as an acetylcholinesterase inhibitor.
1-phenyl-1H-pyrazole-4-yl-nicotinamide: A compound with similar structural features, used in medicinal chemistry.
Uniqueness: (2Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor makes it particularly valuable in the development of treatments for neurodegenerative diseases.
Propriétés
Formule moléculaire |
C14H16N2O3 |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
(Z)-4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid |
InChI |
InChI=1S/C14H16N2O3/c17-13(6-7-14(18)19)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-7H,8-11H2,(H,18,19)/b7-6- |
Clé InChI |
TXJRLIIJYDMXHQ-SREVYHEPSA-N |
SMILES isomérique |
C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C\C(=O)O |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






carbohydrazide](/img/structure/B11723623.png)




![N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11723658.png)

![N-{1-[(Z)-N'-Hydroxycarbamimidoyl]cyclohexyl}acetamide](/img/structure/B11723663.png)


